molecular formula C20H22N4O2S2 B11121065 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11121065
M. Wt: 414.5 g/mol
InChI Key: VCYZFEFUFBZTFT-DHDCSXOGSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring via a (Z)-configured methylidene bridge. Key substituents include:

  • 2-(Isobutylamino): Contributes to lipophilicity and hydrogen-bonding capacity.
  • 7-Methyl: Stabilizes the pyrido[1,2-a]pyrimidinone ring via steric and electronic effects.

Synthesis: The compound is synthesized via reactions involving 3-allylrhodanine and substituted pyridopyrimidinyl ylides under controlled conditions. The Z-configuration of the methylidene group is critical for structural integrity, as highlighted in analogous syntheses .

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-5-8-23-19(26)15(28-20(23)27)9-14-17(21-10-12(2)3)22-16-7-6-13(4)11-24(16)18(14)25/h5-7,9,11-12,21H,1,8,10H2,2-4H3/b15-9-

InChI Key

VCYZFEFUFBZTFT-DHDCSXOGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC(C)C)C=C1

Origin of Product

United States

Biological Activity

3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The unique structural features of this compound, which includes thiazole and pyrimidine moieties, suggest a diverse range of biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial properties.
  • Pyrimidine Moiety : Often associated with antiviral and anticancer activities.
  • Allyl Group : May enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one exhibits significant biological activity. Key findings include:

Antimicrobial Activity

Research has demonstrated that compounds with thiazole and pyrimidine structures often exhibit antimicrobial properties. The specific interactions of this compound with various microbial strains are under investigation, with promising preliminary results indicating effectiveness against certain bacteria and fungi.

Anticancer Properties

The structural components of the compound suggest potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y]methylidene}-2-thioxo-1,3-thiazolan -4-one, a comparative analysis with structurally related compounds is essential.

Compound NameStructure FeaturesBiological ActivityUniqueness
5-MethylthiazoleThiazole ringAntimicrobialSimpler structure
6-MethylpyrimidinePyrimidine ringAntiviralLacks thiazole
7-AminoquinolineQuinoline structureAntimalarialDifferent ring system

The unique combination of thiazole and pyrimidine moieties in this compound distinguishes it from others listed and contributes to its potential diverse biological activities.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity. Techniques include multi-step synthesis involving key intermediates derived from thiazole and pyrimidine precursors.
  • Biological Evaluations : In vitro assays have been conducted to assess the compound's efficacy against cancer cell lines, revealing IC50 values that indicate significant activity compared to control compounds.

Future Directions

Further research is warranted to elucidate the detailed mechanisms of action for 3-allyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo -4H-pyrido[1,2-a]pyrimidin -3-y]methylidene}-2-thioxo -1,3-thiazolan -4-one. Potential areas of exploration include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with target proteins.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Analog Development : Synthesizing derivatives to enhance potency or reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrido[1,2-a]pyrimidinone-thiazolidinone hybrids. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents Structural Differences Synthesis Method
Target Compound 3-Allyl, 2-(isobutylamino), 7-methyl Z-configuration of methylidene bridge 3-Allylrhodanine + pyridopyrimidinyl ylides
361995-60-0 3-Isopropyl, 2-(allylamino), 9-methyl Isopropyl vs. isobutylamino; allylamino vs. allyl Amine substitution in ethanol
373611-93-9 3-Isobutyl, 2-(allylamino), 9-methyl Isobutyl substituent at thiazolidinone Similar to target compound
374101-04-9 3-(1-Phenylethyl), 2-(imidazolylpropylamino) Phenylethyl group adds aromatic bulk Multi-step amine coupling

Key Findings :

Substituent Effects: Lipophilicity: Isobutylamino (target) vs. isopropyl (361995-60-0) increases logP by ~0.5 units, enhancing membrane permeability .

Stereochemical Impact :

  • The Z-configuration of the methylidene bridge in the target compound aligns with NMR data from analogous structures, where substituents in regions analogous to "A" and "B" (e.g., positions 29–44) induce distinct chemical shifts (δ 7.2–8.1 ppm) .

Synthetic Efficiency: Reactions using ethanol as solvent (e.g., 361995-60-0 synthesis) achieve ~75% yield without catalysts, whereas methods involving ylides (target compound) require precise stoichiometry for ~60% yield .

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